Allyl glycidyl ether
Overview
Description
Allyl glycidyl ether is an organic compound with the molecular formula C6H10O2. It is a colorless liquid known for its pleasant odor and is primarily used in adhesives, sealants, and as a monomer for polymerization reactions . The compound contains both an alkene and an epoxide group, making it highly versatile for various chemical reactions .
Mechanism of Action
Target of Action
Allyl glycidyl ether (AGE) is a bifunctional compound that contains both an alkene and an epoxide group . These functional groups are the primary targets of AGE’s action. The alkene group can participate in reactions such as polymerization and cross-linking, while the epoxide group can undergo ring-opening reactions .
Mode of Action
AGE interacts with its targets through chemical reactions. It can selectively react with either the alkene or the epoxide group, yielding a product where the other functional group remains intact for future reactions . For instance, one of these groups could be used for linear polymerization, and then the other used for cross-linking .
Biochemical Pathways
AGE is used as a monomer in the polymerization of poly(this compound) by an anionic ring-opening mechanism . This process involves the reaction of AGE with a catalyst, leading to the formation of polymers with a range of molecular weights . The resulting polymers can be further modified or cross-linked, affecting various biochemical pathways and leading to the creation of materials with a new set of properties .
Pharmacokinetics
It’s known that age is a volatile compound with a boiling point of 154°c , which could influence its absorption and distribution
Result of Action
The polymerization of AGE produces oligodiols . These oligodiols, obtained at room temperature, are unstable and transition from a viscous to a glassy state . This transition is accompanied by the disappearance of the double bond with the retention of hydroxyl groups . The resulting polymers can be used in various applications, including the production of adhesives, sealants, and other types of polymer preparations .
Action Environment
The action of AGE can be influenced by environmental factors. For instance, the polymerization reaction of AGE is typically carried out at room temperature . Additionally, AGE should be stored in a cool, well-ventilated place away from heat sources, as it is a flammable liquid . The presence of a catalyst is also crucial for the polymerization of AGE .
Biochemical Analysis
Biochemical Properties
Allyl glycidyl ether plays a significant role in biochemical reactions due to its reactive epoxide group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, the epoxide group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, this compound can undergo polymerization reactions, which are catalyzed by enzymes such as monooxygenases . These interactions highlight the compound’s potential in modifying biomolecular structures and functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . Additionally, the compound can disrupt cellular metabolism by forming adducts with metabolic enzymes, thereby inhibiting their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive epoxide group, which can form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, this compound can inhibit enzymes involved in DNA repair by forming adducts with their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as sustained enzyme inhibition and altered gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes, such as slight enzyme inhibition or minor alterations in gene expression . At high doses, this compound can cause toxic effects, including central nervous system depression, respiratory distress, and liver damage . These adverse effects highlight the importance of determining safe dosage levels when using the compound in research or industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . The compound can undergo epoxidation, leading to the formation of reactive intermediates that can interact with other biomolecules . Additionally, this compound can be metabolized by monooxygenases, resulting in the formation of hydroxylated products . These metabolic pathways highlight the compound’s potential to influence metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions highlight the importance of understanding the transport and distribution mechanisms of the compound to predict its biological effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound can accumulate in the nucleus, where it can affect gene expression by interacting with transcription factors . These localization patterns highlight the importance of considering subcellular distribution when studying the compound’s biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl glycidyl ether is commercially prepared by the etherification of allyl alcohol with epichlorohydrin . The reaction produces hydrogen chloride as a byproduct, which is removed using a base . Another method involves the mono epoxidation of diallyl ether . The compound can also be synthesized by a two-step method involving ring opening and ring closing reactions, using strong acid cation exchange resin as a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by reacting allyl alcohol with epichlorohydrin under controlled conditions . The process involves the removal of hydrogen chloride and the use of bases to neutralize the reaction mixture . This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Allyl glycidyl ether undergoes various types of chemical reactions, including:
Polymerization: The compound can polymerize through its alkene or epoxide group, allowing for selective reactions to yield products with intact functional groups.
Epoxidation: The epoxide group can be opened under acidic or basic conditions to form diols or other derivatives.
Substitution: The alkene group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Polymerization: Catalysts such as boron trifluoride (BF3) are used for polymerization reactions.
Epoxidation: Strong acids or bases are used to open the epoxide ring.
Substitution: Various nucleophiles can be used for substitution reactions at the alkene group.
Major Products Formed:
Polymerization: Linear or cross-linked polymers depending on the reaction conditions.
Epoxidation: Diols or other epoxide derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Allyl glycidyl ether has numerous applications in scientific research, including:
Polymer Synthesis: It serves as a monomer for the synthesis of specialized polymers like allyl resin and epoxy resin.
Crosslinking Agent: The compound acts as a crosslinking agent, forming robust three-dimensional networks in materials, enhancing their hardness, heat resistance, and chemical durability.
Functional Materials: It is used in the synthesis of photosensitive and colloidal materials.
Adhesive and Coating Enhancement: this compound improves adhesion, flexibility, and durability of adhesives and coatings.
Polymeric Electrolytes: It is used in the synthesis of polymeric electrolytes for lithium batteries.
Comparison with Similar Compounds
Glycidyl methacrylate: Similar to allyl glycidyl ether, it contains both an epoxide and an alkene group, but with a methacrylate moiety.
Epichlorohydrin: Contains an epoxide group but lacks the alkene functionality.
Diallyl ether: Contains two allyl groups but lacks the epoxide functionality.
Uniqueness: this compound is unique due to its dual functionality, containing both an alkene and an epoxide group. This dual functionality allows for selective reactions, making it highly versatile for various chemical and industrial applications .
Properties
IUPAC Name |
2-(prop-2-enoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWYGACWGAICNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Record name | ALLYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
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Record name | ALLYL GLYCIDYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25639-25-2 | |
Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID9039232 | |
Record name | Allyl glycidyl ether | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl glycidyl ether appears as a colorless liquid with a pleasant odor. Slightly less dense than water and insoluble in water. Hence floats on water. Poisonous by ingestion and mildly toxic by inhalation and skin contact. Very irritating to skin and eyes. Used to make other chemicals., Dry Powder; Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |
Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER (AGE) | |
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Record name | Allyl glycidyl ether | |
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Boiling Point |
309 °F at 760 mmHg (NTP, 1992), 153.9 °C AT 760 MM HG, 154 °C, 309 °F | |
Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER (AGE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Record name | Allyl glycidyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
135 °F (NTP, 1992), 57 °C, 135 °F (OPEN CUP), 45 °C c.c., 135 °F | |
Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER (AGE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/47 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Allyl glycidyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), 14.1% IN WATER; MISCIBLE WITH ACETONE, TOLUENE, & OCTANE, Solubility in water, g/100ml: 14 (freely soluble), 14% | |
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Record name | ALLYL GLYCIDYL ETHER | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
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Record name | Allyl glycidyl ether | |
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URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.969 at 68 °F (NTP, 1992) - Less dense than water; will float, SP GR: 0.9698 AT 20 °C/40 °C, Relative density (water = 1): 0.97, 0.97 | |
Record name | ALLYL GLYCIDYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/2365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYL GLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
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Record name | ALLYL GLYCIDYL ETHER (AGE) | |
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URL | https://www.osha.gov/chemicaldata/47 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Allyl glycidyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.32 @ 25 °C (AIR= 1), Relative vapor density (air = 1): 3.9, 3.94 | |
Record name | ALLYL GLYCIDYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/2365 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALLYL GLYCIDYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER (AGE) | |
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Vapor Pressure |
3.6 mmHg at 68 °F ; 5.8 mmHg at 86 °F (NTP, 1992), 4.7 [mmHg], 4.7 MM HG AT 25 °C, Vapor pressure, kPa at 25 °C: 0.63, 2 mmHg | |
Record name | ALLYL GLYCIDYL ETHER | |
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Record name | Allyl glycidyl ether | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER (AGE) | |
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Record name | Allyl glycidyl ether | |
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Color/Form |
COLORLESS LIQUID, Colorless liquid ... | |
CAS No. |
106-92-3 | |
Record name | ALLYL GLYCIDYL ETHER | |
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Record name | Allyl glycidyl ether | |
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Record name | Allyl glycidyl ether | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | Allyl glycidyl ether | |
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Record name | Allyl 2,3-epoxypropyl ether | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER (AGE) | |
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Record name | Oxirane, ((2-propenyloxy)methyl)- | |
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Melting Point |
-148 °F (NTP, 1992), FREEZING POINT: FORMS GLASS @ -100 °C, -100 °C, -148 °F [forms glass] | |
Record name | ALLYL GLYCIDYL ETHER | |
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Record name | ALLYL GLYCIDYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |
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Record name | ALLYL GLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | ALLYL GLYCIDYL ETHER (AGE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/47 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Allyl glycidyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyl glycidyl ether interact with biological systems at the molecular level?
A1: this compound is known to be a directly acting genotoxic compound. This means it can interact directly with DNA and form adducts, primarily at the N-7 position of guanine and N-1 position of adenine. [, ] These DNA adducts are considered critical in the development of mutations and potentially cancer. [, ]
Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?
A2:
- Spectroscopic Data:
Q3: How does the presence of this compound affect the properties of materials like polymers?
A3: this compound is often incorporated into polymers to modify their properties. It can enhance flexibility, improve adhesion, and increase crosslinking density, ultimately influencing the material's strength, toughness, and stability. [, , ]
Q4: How does this compound perform under different environmental conditions?
A4: The stability of this compound can be influenced by factors like temperature, humidity, and exposure to UV light. For instance, it is known to undergo ring-opening reactions under acidic or basic conditions. [, ] Understanding its stability profile is crucial for optimizing its performance in various applications.
Q5: Has this compound been investigated for catalytic applications?
A5: While not a traditional catalyst, this compound has shown promise in facilitating certain reactions. For example, functionalized IRMOF-3 materials incorporating this compound demonstrated good catalytic activity in the cycloaddition of this compound and carbon dioxide. []
Q6: Have computational methods been used to study this compound?
A6: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to study the sulfonation mechanism of copolymers containing styrene and this compound. [] These studies can provide insights into reaction mechanisms and help design new materials with tailored properties.
Q7: How does modifying the structure of this compound influence its reactivity?
A7: Structural modifications, such as introducing electron-withdrawing or electron-donating groups, can significantly impact the reactivity of this compound. For example, replacing the allyl group with a bulkier substituent can affect its ability to participate in polymerization reactions or influence the properties of the resulting polymers. [, ]
Q8: Are there strategies to improve the stability of this compound?
A8: Research suggests that the stability of this compound can be enhanced by using appropriate storage conditions, such as storing it under an inert atmosphere and at low temperatures, to minimize degradation. [, ]
Q9: What are the key safety considerations associated with handling this compound?
A9: this compound should be handled with caution due to its potential health hazards. It is classified as a potential carcinogen and can cause skin and eye irritation. [, ] Appropriate safety precautions, such as wearing personal protective equipment and working in well-ventilated areas, are crucial.
Q10: What toxicological studies have been conducted on this compound?
A10: Extensive toxicological studies have been performed on this compound, including two-year inhalation studies in rats and mice. [] These studies have identified the nose as the primary target organ and provided valuable insights into the compound's carcinogenic potential. [, ]
Q11: What is the environmental fate of this compound?
A11: Research on the environmental fate and degradation pathways of this compound is limited. Further investigation is needed to assess its persistence, bioaccumulation potential, and overall ecological impact. []
Q12: Are there alternative compounds with similar properties that can potentially replace this compound in certain applications?
A12: The search for alternatives to this compound is an active area of research, driven by the need to reduce potential health and environmental risks. Potential substitutes, such as other epoxide monomers or bio-based alternatives, are being explored for their performance, cost-effectiveness, and environmental profiles. []
Q13: How should this compound waste be managed?
A13: Proper waste management practices are essential to minimize the environmental impact of this compound. This includes following local regulations for disposal and exploring potential recycling or recovery options. []
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